N-(4-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H17ClN2O3S2 and its molecular weight is 420.93. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research into thiophene derivatives, including those structurally similar to the query compound, has demonstrated significant antimicrobial activities. For instance, studies on β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes and other thiophene-2-carboxamide derivatives have shown promising antibacterial and antifungal properties, indicating their potential as antibiotic and antibacterial drugs (Babu, Pitchumani, & Ramesh, 2013; Ahmed, 2007).
Polymer Science Applications
Thiophene-2-carboxamide derivatives have been explored in the synthesis of polymers. For example, polyamides and poly(amide-imide)s derived from bis(4-aminophenoxy)benzonitrile have been synthesized, showcasing applications in creating materials with high thermal stability and solubility in polar solvents (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Organic Synthesis Applications
Several studies have focused on the synthesis and chemical reactions of thiophene-2-carboxamide derivatives, highlighting their utility in organic synthesis. This includes the development of new methods for synthesizing thiophene derivatives via Gewald reactions and exploring their reactions for the creation of compounds with potential biological activities (Abaee & Cheraghi, 2013; Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit enzymes such as histone deacetylase (hdac) and the kinase bcr-abl . These enzymes play crucial roles in cell proliferation and differentiation, making them potential targets for cancer therapeutics .
Biochemical Pathways
The inhibition of HDAC and Bcr-Abl can affect multiple biochemical pathways. For instance, HDAC inhibition can lead to increased acetylation of histones, altering gene expression. Similarly, Bcr-Abl inhibition can disrupt signaling pathways involved in cell growth and survival .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. In general, inhibition of HDAC and Bcr-Abl could lead to changes in gene expression and disruption of cell growth signaling, potentially inducing cell cycle arrest or apoptosis in cancer cells .
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-22(27(24,25)16-5-3-2-4-6-16)17-11-12-26-18(17)19(23)21-13-14-7-9-15(20)10-8-14/h2-12H,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMIKHUSXRIJCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.